Lipophilicity-Guided Property Differentiation of N1-(3-Methoxybenzyl)-Substituted Oxalamide vs. Aliphatic N1-Substituted Congeners
CAS 942012-34-2 exhibits a computed XLogP3-AA of 1.7, reflecting the moderate lipophilicity imparted by the 3-methoxybenzyl group at N1 [1]. In comparison, the N1-isopropyl analog (CAS 941934-82-3, C15H19N3O3, MW 289.33) and the N1-butyl analog (CAS 941921-07-9, C16H21N3O3, MW 303.35) carry smaller, purely aliphatic N1 substituents, which are predicted to yield XLogP3 values in the range of approximately 0.8–1.3 (class-level inference based on fragment-based lipophilicity contributions) . The higher lipophilicity of the 3-methoxybenzyl derivative translates to increased predicted membrane permeability but potentially reduced aqueous solubility—a trade-off that must be considered when selecting a compound for cellular versus biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 (PubChem-computed) [1] |
| Comparator Or Baseline | N1-isopropyl analog (CAS 941934-82-3): XLogP3 estimated ~0.8–1.0; N1-butyl analog (CAS 941921-07-9): XLogP3 estimated ~1.0–1.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.9 log units (more lipophilic than aliphatic N1 congeners) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); comparator values are class-level estimates based on fragment-based calculation |
Why This Matters
The 0.4–0.9 log-unit increase in XLogP3 relative to aliphatic N1 analogs can meaningfully affect permeability in cell-based assays (e.g., Caco-2 or PAMPA), guiding selection when intracellular target engagement is required.
- [1] PubChem, Compound Summary for CID 16803911. XLogP3-AA = 1.7. View Source
